molecular formula C13H18N2O3 B495839 tert-butyl 4-(acetylamino)phenylcarbamate

tert-butyl 4-(acetylamino)phenylcarbamate

Cat. No.: B495839
M. Wt: 250.29g/mol
InChI Key: VOYXQVPEFGHQFG-UHFFFAOYSA-N
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Description

tert-butyl 4-(acetylamino)phenylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an acetylamino group, and a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [4-(acetylamino)phenyl]carbamate typically involves the reaction of 4-aminophenyl acetate with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of tert-butyl [4-(acetylamino)phenyl]carbamate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(acetylamino)phenylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl 4-(acetylamino)phenylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl [4-(acetylamino)phenyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes can undergo various transformations, resulting in the desired biochemical effects. The pathways involved include the inhibition of specific enzymes and modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 4-(acetylamino)phenylcarbamate is unique due to the presence of both the tert-butyl and acetylamino groups, which provide specific steric and electronic properties. These properties make it particularly useful in protecting group chemistry and in the study of enzyme mechanisms.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29g/mol

IUPAC Name

tert-butyl N-(4-acetamidophenyl)carbamate

InChI

InChI=1S/C13H18N2O3/c1-9(16)14-10-5-7-11(8-6-10)15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17)

InChI Key

VOYXQVPEFGHQFG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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